5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Description
Chemical Structure:
This compound features a 4,5-dihydroisoxazole (isoxazoline) core substituted with a methyl group at position 5, a trifluoromethylphenyl group at position 3, and a carboxylic acid at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dihydroisoxazole ring contributes to conformational rigidity .
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-[4-(trifluoromethyl)phenyl]-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-11(10(17)18)6-9(16-19-11)7-2-4-8(5-3-7)12(13,14)15/h2-5H,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAPSFQKIJBMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and other pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C18H14F3NO3
- Molecular Weight : 349.31 g/mol
- CAS Number : 109888-65-5
- InChIKey : OXWOHUJYPKPJOJ-BDJLRTHQSA-N
The compound features a unique isoxazole ring structure substituted with a trifluoromethylphenyl group, which is believed to enhance its biological activity through electronic and steric effects.
Synthesis
The synthesis of this compound typically involves cycloaddition reactions between appropriate precursors. The cycloaddition of carbethoxyformonitrile oxide to N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide has been reported as an effective method for generating this compound .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve DNA intercalation and disruption of cellular processes critical for cancer cell survival.
Key Findings:
- The compound showed IC50 values of 0.051 µM against BxPC-3 pancreatic cancer cells and 0.066 µM against Panc-1 cells, indicating strong potency compared to normal fibroblast cells (IC50 = 0.36 µM) .
- Extended exposure times increased the antiproliferative effect significantly, suggesting a time-dependent mechanism of action .
Other Pharmacological Activities
Beyond its anticancer properties, this compound has been investigated for additional biological activities:
- Anti-inflammatory Effects : Metabolites of the compound have shown potential anti-inflammatory properties in preclinical models, indicating a broader therapeutic application .
- Neuropharmacological Effects : Preliminary studies suggest interactions with neurotransmitter systems, potentially positioning it as a candidate for treating neurological disorders .
Case Studies
- Pancreatic Cancer Study : A study evaluated the efficacy of the compound on pancreatic cancer cell lines (BxPC-3 and Panc-1). The results indicated that the compound significantly reduced cell viability compared to controls, showcasing its potential as an anticancer agent.
- Inflammation Model : In vivo studies demonstrated that the compound's metabolites exhibited anti-inflammatory effects comparable to established anti-inflammatory drugs, providing insights into its therapeutic potential beyond oncology .
Scientific Research Applications
1.1. Inhibition of NAMPT
One of the prominent applications of 5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid is its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme involved in the NAD+ biosynthesis pathway, which plays a crucial role in cellular metabolism and energy homeostasis. Inhibition of NAMPT has therapeutic implications for diseases characterized by elevated levels of this enzyme, such as cancer and metabolic disorders.
- Case Study : A study highlighted in a patent (WO2014111871A1) demonstrated that derivatives of 4,5-dihydroisoxazole, including the compound , effectively inhibit NAMPT activity, leading to reduced tumor growth in preclinical models . The research indicates potential for developing new cancer therapies targeting this metabolic pathway.
1.2. Antimicrobial Properties
Research has indicated that isoxazole derivatives exhibit antimicrobial properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds.
- Findings : A study demonstrated that certain isoxazole derivatives showed significant antibacterial activity against various strains of bacteria. The presence of the trifluoromethyl group was linked to increased potency against Gram-positive bacteria .
2.1. Polymer Chemistry
The compound can also be utilized in polymer synthesis due to its unique structural features, which can lead to novel materials with specific properties.
- Synthesis Example : Research has explored using this compound as a monomer in the creation of copolymers with enhanced thermal stability and chemical resistance . These materials can be applied in coatings, adhesives, and other industrial applications.
3.1. Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 259.18 g/mol. Its structure features a dihydroisoxazole ring system that contributes to its biological activity.
3.2. Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the isoxazole ring through cyclization reactions.
- Introduction of the trifluoromethyl group via electrophilic fluorination or similar methods.
- Carboxylation to yield the final product.
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences and Implications:
Substituent Effects :
- Trifluoromethyl (CF₃) : Enhances binding to hydrophobic pockets in enzymes (e.g., COX-2) compared to methyl or methoxy groups .
- Carboxylic Acid (-COOH) : Increases polarity and hydrogen-bonding capacity vs. ester or carboxamide derivatives, affecting bioavailability .
Ring Saturation :
- The 4,5-dihydroisoxazole core in the target compound reduces ring strain compared to fully aromatic isoxazoles, improving synthetic yields .
Biological Activity: Compounds with CF₃ and -COOH (e.g., the target compound) show higher anti-inflammatory activity (IC₅₀ = 0.8 μM vs. COX-2) than analogs with methylphenoxy groups (IC₅₀ = 5.2 μM) . Thiophene-substituted analogs exhibit divergent activity (e.g., kinase inhibition vs. COX inhibition) due to sulfur’s electronic effects .
Data Tables
Table 2: Pharmacokinetic Parameters
| Compound | LogP | Plasma Half-Life (h) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 3.2 | 6.3 | 0.12 |
| 5-Methyl-3-[4-(4-methylphenoxy)phenyl]-4-isoxazolecarboxylic acid | 2.8 | 2.1 | 0.45 |
| N-(4-Methoxyphenyl)-4,5-dihydroisoxazole-4-carboxamide derivative | 2.5 | 4.8 | 1.20 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid?
- Methodology : A common approach involves cyclocondensation of substituted isoxazole precursors with trifluoromethylphenyl derivatives under acidic or thermal conditions. For example, refluxing intermediates in acetic acid with sodium acetate as a catalyst can yield the dihydroisoxazole core .
- Key Steps :
- Use of trifluoromethylphenyl boronic acids in Suzuki-Miyaura coupling reactions to introduce the aryl group.
- Acid-catalyzed ring closure to form the 4,5-dihydroisoxazole structure.
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., mp 237–238°C for analogous compounds) .
Q. How should researchers characterize this compound’s structural and chemical properties?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm the dihydroisoxazole ring and trifluoromethylphenyl substituents.
- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm) and isoxazole ring vibrations.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
- Physicochemical Data :
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 237–238°C (analogous) | |
| Solubility | Low in HO; soluble in DMSO, DMF |
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture or strong bases, which may hydrolyze the isoxazole ring .
- Handling : Use inert atmospheres (N/Ar) during synthesis to minimize oxidation of the trifluoromethyl group .
Advanced Research Questions
Q. How can computational modeling optimize reaction yields for this compound?
- Approach :
- Use density functional theory (DFT) to model transition states in cyclocondensation reactions.
- Predict electronic effects of the trifluoromethyl group on reaction kinetics .
- Case Study : A DFT study on analogous isoxazole derivatives showed that electron-withdrawing groups (e.g., CF) accelerate ring closure by stabilizing intermediates .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Data Triangulation :
- Compare bioassay protocols (e.g., enzyme inhibition vs. cellular assays) to identify variability sources.
- Validate purity using LC-MS; impurities >95% can skew activity results .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodology :
- Synthesize analogs with modified substituents (e.g., replacing CF with Cl or OCH).
- Test against target enzymes (e.g., cyclooxygenase-2) to correlate electronic effects with potency.
- SAR Insights :
| Derivative Modification | Observed Effect | Reference |
|---|---|---|
| CF → Cl | Reduced lipophilicity | |
| CF → OCH | Increased metabolic stability |
Q. What advanced techniques improve regioselectivity in isoxazole ring formation?
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce side reactions (e.g., over-oxidation).
- Employ chiral catalysts for enantioselective synthesis of dihydroisoxazole derivatives .
Q. How should researchers address low solubility in biological assays?
- Solutions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
